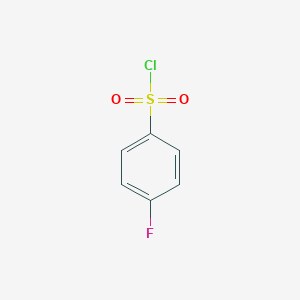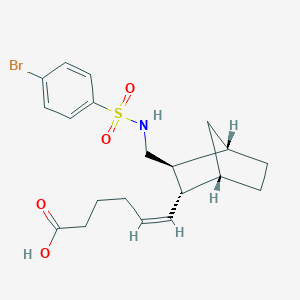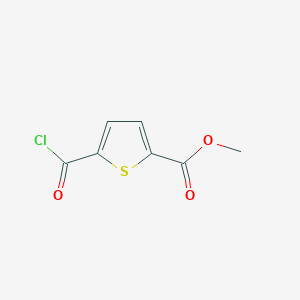
Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate, also known as MCTC, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MCTC belongs to the class of thiophene derivatives, which have been found to possess significant biological activities.
Mécanisme D'action
The mechanism of action of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate is not fully understood. However, studies have suggested that Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate exerts its biological activities through the inhibition of various enzymes and proteins. For example, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. In addition, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Effets Biochimiques Et Physiologiques
Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has been found to exert several biochemical and physiological effects. For example, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has also been shown to possess antifungal properties, making it a potential candidate for the treatment of fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate is its high yield synthesis method. In addition, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate is stable under normal laboratory conditions, making it easy to handle and store. However, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has some limitations for lab experiments. For example, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate is insoluble in water, which limits its use in aqueous-based experiments. In addition, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate is highly reactive towards nucleophiles, which can lead to unwanted side reactions.
Orientations Futures
There are several future directions for the research on Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate. One of the potential directions is to explore the structure-activity relationship of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate and its derivatives. This can provide valuable insights into the molecular mechanisms underlying the biological activities of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate. Another direction is to investigate the pharmacokinetics and pharmacodynamics of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate in vivo. This can help to determine the optimal dosage and administration route for Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate-based therapies. Finally, further research is needed to explore the potential therapeutic applications of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Conclusion:
Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate is a promising chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. Its synthesis method is efficient and cost-effective, and it possesses significant biological activities such as anticancer, anti-inflammatory, and antifungal properties. Further research is needed to explore the potential therapeutic applications of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate in various diseases, and to explore its structure-activity relationship and pharmacokinetics and pharmacodynamics.
Applications De Recherche Scientifique
Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has been found to possess significant biological activities, making it a potential candidate for therapeutic applications. Several studies have reported the anticancer, anti-inflammatory, and antifungal properties of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate. In addition, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. The unique structure of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate makes it an attractive target for drug discovery and development.
Propriétés
Numéro CAS |
133380-41-3 |
|---|---|
Nom du produit |
Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate |
Formule moléculaire |
C7H5ClO3S |
Poids moléculaire |
204.63 g/mol |
Nom IUPAC |
methyl 5-carbonochloridoylthiophene-2-carboxylate |
InChI |
InChI=1S/C7H5ClO3S/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3H,1H3 |
Clé InChI |
FQNCKWMJTDVYKS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(S1)C(=O)Cl |
SMILES canonique |
COC(=O)C1=CC=C(S1)C(=O)Cl |
Synonymes |
2-Thiophenecarboxylic acid, 5-(chlorocarbonyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

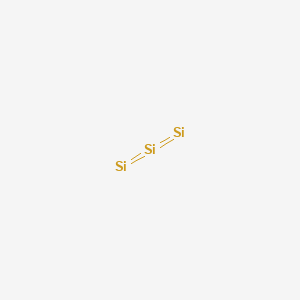
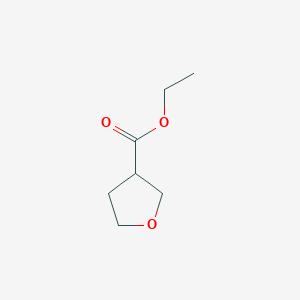
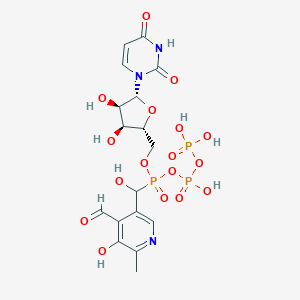
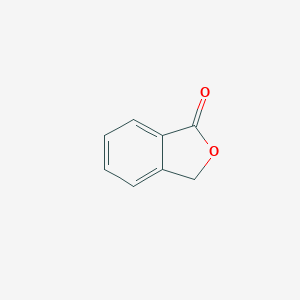
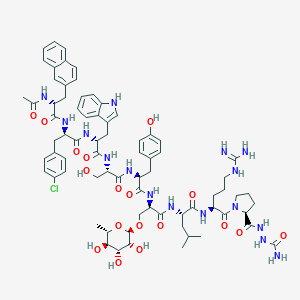
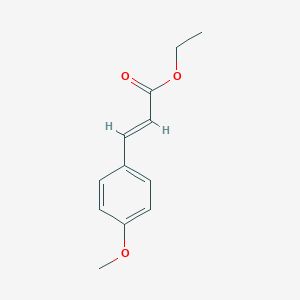
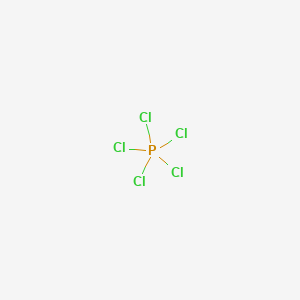
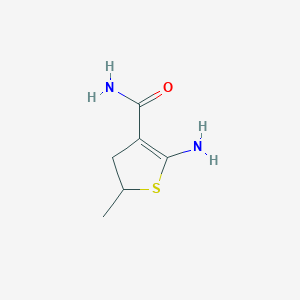
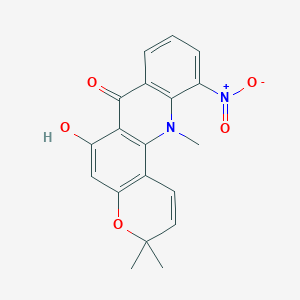
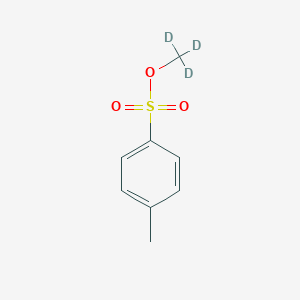
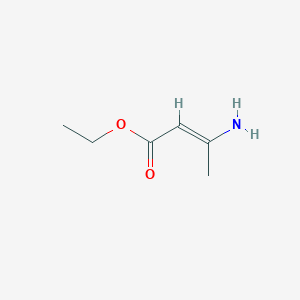
![(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B148390.png)
